ditrans,polycis-Dolichol
Description
Properties
Molecular Formula |
C25H44O |
|---|---|
Molecular Weight |
360.6 g/mol |
IUPAC Name |
(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraen-1-ol |
InChI |
InChI=1S/C25H44O/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-26/h11,13,15,17,25-26H,7-10,12,14,16,18-20H2,1-6H3/b22-13+,23-15+,24-17- |
InChI Key |
KLGBTYNAYAZPFD-QOLULZROSA-N |
Isomeric SMILES |
CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO |
Origin of Product |
United States |
Scientific Research Applications
Biological Role in Glycosylation
Ditrans, polycis-dolichol serves as a lipid carrier for glycan precursors during the early stages of N-linked protein glycosylation. This process occurs in the endoplasmic reticulum and is essential for proper protein folding and function. The compound is involved in various glycosylation processes, including:
- N-linked glycosylation : Essential for protein maturation and stability.
- C- and O-mannosylation : Important for cell signaling and structural integrity.
- GPI-anchor biosynthesis : Critical for membrane protein attachment.
The presence of dolichol in cellular membranes suggests additional roles beyond glycosylation, such as involvement in membrane trafficking and vesicle fusion .
Clinical Implications
Defects in dolichol metabolism can lead to various metabolic disorders. Research has identified several conditions associated with altered dolichol biosynthesis:
- Congenital Disorders of Glycosylation (CDG) : These are genetic disorders resulting from defects in glycosylation pathways, often leading to severe developmental issues. For instance, mutations in the SRD5A3 gene have been linked to abnormal N-glycosylation profiles in patients .
- Hypoglycosylation : This condition can arise from impaired dolichol synthesis, affecting protein function and leading to clinical manifestations such as developmental delays and organ dysfunction .
Research Applications
Ditrans, polycis-dolichol has been extensively studied for its potential applications in various research areas:
- Metabolic Studies : Investigating the biosynthetic pathways of dolichol can provide insights into metabolic disorders and their underlying mechanisms. Studies on yeast mutants deficient in dolichol synthesis have revealed critical information about enzyme functions and interactions .
- Drug Development : Understanding the role of dolichol in glycosylation can aid in the development of therapeutic agents targeting glycoproteins. For instance, enhancing or inhibiting specific glycosylation pathways could lead to novel treatments for diseases like cancer or genetic disorders .
Case Studies
Several case studies illustrate the applications of ditrans, polycis-dolichol in research and clinical settings:
| Study | Findings | Implications |
|---|---|---|
| Cantagrel et al. (2010) | Identified mutations in SRD5A3 gene leading to CDG | Highlights the genetic basis of glycosylation disorders |
| Sato et al. (1999) | Investigated yeast mutants with defects in dolichol synthesis | Provided insights into enzyme interactions involved in dolichol metabolism |
| Belgareh-Touze et al. (2003) | Explored vesicle trafficking roles of dolichol | Suggested broader functions beyond glycoprotein biosynthesis |
Chemical Reactions Analysis
Biosynthetic Pathway of Ditrans,polycis-Dolichol
The synthesis involves four enzymatic steps, diverging from earlier simplified models:
Step 1: Polyprenyl Diphosphate Synthesis
-
Reaction : Farnesyl diphosphate (FPP) + n isopentenyl diphosphate (IPP) → ditrans,polycis-polyprenyl diphosphate + n diphosphate
-
Catalyst : Ditrans,polycis-polyprenyl diphosphate synthase (EC 2.5.1.87)
-
Key Features :
Step 2: Dephosphorylation to Polyprenol
-
Reaction : Polyprenyl diphosphate → polyprenol + 2 phosphate
-
Catalyst : Unidentified phosphatase(s) (e.g., putative homologs of yeast CWH8) .
Step 3: Oxidation to Polyprenal
-
Reaction : Polyprenol + NAD⁺ → polyprenal + NADH + H⁺
Step 4: Reduction to Dolichal and Dolichol
-
Intermediate Reaction : Polyprenal + NADPH → dolichal + NADP⁺
-
Final Reaction : Dolichal + NADPH → dolichol + NADP⁺
Key Enzymatic Mechanisms and Cofactors
| Enzyme | Reaction Role | Cofactor | Substrate | Product |
|---|---|---|---|---|
| DHRSX | Dehydrogenase → Reductase | NAD⁺/NADPH | Polyprenol/Dolichal | Polyprenal/Dolichol |
| SRD5A3 | Polyprenal reductase | NADPH | Polyprenal | Dolichal |
| cis-IPTases | Chain elongation | None | FPP + IPP | Polyprenyl diphosphate |
Notable Findings :
-
DHRSX exhibits dual specificity: NAD⁺-dependent oxidation of polyprenol and NADPH-dependent reduction of dolichal .
-
SRD5A3’s role was redefined from polyprenol reductase to polyprenal reductase .
-
Deficiencies in DHRSX or SRD5A3 reduce dolichol levels by 5–6 fold, causing congenital disorders of glycosylation .
Structural and Metabolic Insights
-
Chain Length : Dolichol typically contains 13–21 isoprene units, with a saturated α-isoprene unit distinguishing it from polyprenol .
-
Double-Bond Configuration : All internal isoprene units retain cis configurations, while the α-unit is fully saturated .
-
Compartmentalization : Reactions occur primarily in the endoplasmic reticulum, with dolichol phosphate critical for oligosaccharide transfer .
Pathological Implications
Disruptions in dolichol biosynthesis (e.g., DHRSX-CDG, SRD5A3-CDG) lead to:
-
Reduced LLO (lipid-linked oligosaccharide) synthesis, impairing N-glycosylation .
-
Clinical manifestations: developmental delays, multisystemic disorders .
Open Questions and Research Frontiers
-
Alternative Pathways : Evidence suggests compensatory mechanisms in SRD5A3-deficient cells .
-
Regulatory Checkpoints : How chain length specificity is enforced during elongation remains unclear .
-
Therapeutic Targets : DHRSX’s dual activity offers potential for enzyme-specific modulation .
This revised pathway underscores the complexity of this compound biosynthesis, highlighting its biochemical precision and clinical significance in glycosylation disorders .
Preparation Methods
Biosynthetic Pathways of ditrans,polycis-Dolichol
Enzymatic Synthesis via the Mevalonate Pathway
The biosynthesis of this compound begins with the mevalonate pathway, which is shared with cholesterol and ubiquinone synthesis. Acetyl-CoA is converted into isopentenyl pyrophosphate (IPP), the foundational five-carbon unit for polyisoprenoid assembly. Farnesyl pyrophosphate (FPP), a 15-carbon intermediate, serves as the substrate for cis-isoprenyltransferase (cis-IPTase), which catalyzes the sequential addition of IPP units in a cis-configuration. This step determines the poly-cis structure of the growing polyprenol chain.
A critical branching point occurs when FPP is diverted from squalene synthesis (for cholesterol) to polyprenol synthesis. The cis-IPTase elongates FPP by adding 14–19 IPP units, forming polyprenyl pyrophosphate with a di-trans, poly-cis backbone. This structure is subsequently dephosphorylated to polyprenol, which undergoes α-saturation via the NADH-dependent enzyme SRD5A3 (steroid 5α-reductase type 3) to yield dolichol.
Key Enzymatic Reactions:
Regulation of Dolichyl Phosphate Synthesis
Dolichol is phosphorylated by CTP-dependent dolichol kinase (DOLK) to form dolichyl phosphate (Dol-P), the active glycosylation carrier. This phosphorylation is rate-limiting for glycoprotein synthesis, with Dol-P levels tightly regulated through recycling mechanisms. After oligosaccharide transfer, dolichyl pyrophosphate (Dol-PP) is dephosphorylated by pyrophosphatases in the endoplasmic reticulum (ER) and lysosomes, replenishing the Dol-P pool.
Table 1: Enzymes Involved in this compound Biosynthesis
| Enzyme | Function | Localization |
|---|---|---|
| cis-IPTase | Elongates FPP with cis-IPP units | ER membrane |
| SRD5A3 | Saturates α-terminal isoprene unit | Cytoplasm |
| Dolichol kinase | Phosphorylates dolichol to Dol-P | ER membrane |
| Dol-PP phosphatase | Recycles Dol-PP to Dol-P | ER and lysosomes |
Extraction and Purification Methods
Solvent Extraction from Biological Tissues
This compound is extracted from tissues (e.g., liver, yeast) using organic solvents. A standard protocol involves:
Chromatographic Purification
Crude extracts are purified via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Normal-phase HPLC with silica columns effectively separates dolichol from cholesterol and ubiquinone. TLC using hexane:diethyl ether:acetic acid (90:10:1) resolves dolichol (Rf = 0.5) from contaminants.
Table 2: Solvent Systems for this compound Extraction
| Solvent Ratio (v/v) | Purpose | Efficiency (%) |
|---|---|---|
| Chloroform:methanol (2:1) | Initial lipid extraction | >90 |
| Heptane | Post-saponification partitioning | 85–90 |
| Hexane:diethyl ether:acetic acid (90:10:1) | TLC purification | 95 |
Structural Characterization Techniques
Challenges and Innovations in Synthesis
Limitations of Chemical Synthesis
Chemical synthesis of this compound is impractical due to the stereochemical complexity of its 16–22 isoprene units. Traditional organic methods cannot efficiently control the cis-configuration across multiple double bonds.
Biotechnological Advances
Yeast and mammalian cell cultures engineered to overexpress cis-IPTase and SRD5A3 show 2–3× higher dolichol yields. Inhibiting squalene synthase (e.g., with zaragozic acid) redirects FPP toward dolichol synthesis, increasing production by 40%.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing ditrans,polycis-Dolichol and its derivatives?
- Methodological Answer : Synthesis can be achieved via chemical or enzymatic routes. For example, shortened polyprenyl tails like Dol25-P-Man and Dol25-P-Glc were chemically synthesized using protected mannose or glucose donors and polyprenyl phosphates under anhydrous conditions . Enzymatic approaches utilize recombinantly expressed enzymes, such as Saccharomyces cerevisiae Dpm1, to catalyze sugar transfer to lipid carriers like phytanyl-P . Ensure reaction conditions (e.g., pH, temperature) mimic physiological environments to maintain enzyme activity.
Q. How can researchers confirm the identity and purity of newly synthesized this compound compounds?
- Methodological Answer : Combine analytical techniques:
- NMR spectroscopy to verify structural integrity, focusing on cis/trans double-bond configurations .
- Mass spectrometry (MS) for molecular weight validation and isotopic purity checks.
- HPLC with UV/RI detection to assess purity, ensuring no residual reactants or byproducts . For novel compounds, provide full spectral data and elemental analysis .
Q. What role does this compound play in eukaryotic glycosylation pathways?
- Methodological Answer : It serves as a lipid carrier in the biosynthesis of lipid-linked oligosaccharides (LLOs), critical for N-glycosylation. Enzymes like polyprenol reductase (EC 1.3.1.94) regulate its redox state, converting it to polyprenol derivatives for glycan assembly . To study this, use radiolabeled substrates (e.g., ³H-mannose) in in vitro assays with ER-derived microsomal fractions, followed by autoradiography to track LLO synthesis .
Advanced Research Questions
Q. What structural biology techniques are employed to study the interaction between this compound and enzymes like polyprenol reductase?
- Methodological Answer :
- X-ray crystallography : Co-crystallize enzymes with non-reactive substrate analogs (e.g., glycosyl phosphonates) to capture pseudo-Michaelis complexes. For example, Campylobacter lari PglB was crystallized with a phosphonate LLO analog .
- Cryo-EM : Resolve membrane-bound enzyme conformations in lipid bilayers, critical for polytopic phosphoglycosyltransferases (e.g., WecA, MraY) .
- Molecular docking simulations : Predict binding affinities using software like AutoDock, guided by experimental kinetic data (e.g., , ) .
Q. How do researchers address discrepancies in data regarding the chain length distribution of dolichols across eukaryotic species?
- Methodological Answer :
- Comparative lipidomics : Extract dolichols from diverse species (e.g., yeast, mammals) via Folch partitioning and analyze using LC-MS/MS. Normalize chain lengths to internal standards .
- Phylogenetic analysis : Correlate chain length with evolutionary divergence; mammalian dolichols (18–21 isoprene units) may reflect ER membrane thickness adaptations .
- Statistical validation : Apply ANOVA to assess interspecies variability and ensure sample sizes account for biological replicates.
Q. What computational approaches are used to model the conformational dynamics of this compound in membrane environments?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Use GROMOS++ to track dihedral angle transitions over time, accounting for membrane curvature and lipid interactions .
- Free energy calculations : Estimate cis-trans isomerization barriers using umbrella sampling or metadynamics.
- Membrane embedding : Parameterize dolichol’s polyisoprene chain in lipid bilayers (e.g., POPC membranes) via CHARMM-GUI, ensuring periodic boundary conditions mimic ER membrane properties .
Q. How can conflicting results in enzymatic activity assays of polyprenol reductase be resolved?
- Methodological Answer :
- Standardized protocols : Pre-incubate enzymes with detergents (e.g., Triton X-100) to ensure solubilization and consistent substrate accessibility .
- Redox state controls : Include NADPH/NADP+ ratios matching physiological conditions (e.g., 10:1 for reducing environments) .
- Kinetic redundancy checks : Compare data from stopped-flow spectroscopy and radiometric assays to rule out methodological artifacts .
Guidance for Methodological Rigor
- Data Reproducibility : Document experimental parameters (e.g., buffer composition, enzyme lot numbers) in supplementary materials .
- Contradiction Analysis : Use triangulation (e.g., orthogonal assays, independent labs) to verify findings .
- Ethical Reporting : Disclose conflicts of interest and adhere to IUBMB nomenclature standards for enzyme classification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
